Benzyl(nitro)cyanamide Benzyl(nitro)cyanamide
Brand Name: Vulcanchem
CAS No.: 119027-94-0
VCID: VC19159535
InChI: InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Benzyl(nitro)cyanamide

CAS No.: 119027-94-0

Cat. No.: VC19159535

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(nitro)cyanamide - 119027-94-0

Specification

CAS No. 119027-94-0
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name benzyl(nitro)cyanamide
Standard InChI InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2
Standard InChI Key AIRYHRBBETYYOA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C#N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Benzyl(nitro)cyanamide belongs to the cyanamide family, distinguished by the presence of a nitro group (-NO₂) attached to a benzyl-substituted cyanamide backbone. Its IUPAC name is N-nitro-N-(cyanomethyl)benzenemethanamine, though it is more commonly referenced as benzyl(nitro)cyanamide . The compound’s structure integrates three functional groups:

  • A benzyl group (C₆H₅CH₂-) providing aromatic stability.

  • A nitro group (-NO₂) introducing electron-withdrawing characteristics.

  • A cyanamide moiety (-NH-C≡N) enabling nucleophilic reactivity.

This combination creates a molecule with polarizable electron density, making it amenable to both electrophilic and nucleophilic transformations.

Physicochemical Properties

Available data for benzyl(nitro)cyanamide are sparse, but inferences can be drawn from structurally related compounds:

PropertyBenzyl(nitro)cyanamide Benzeneacetonitrile Benzyl-nitro-amine
Molecular FormulaC₈H₇N₃O₂C₈H₇NC₇H₈N₂O₂
Molecular Weight177.162 g/mol117.15 g/mol152.151 g/mol
CAS Registry119027-94-0140-29-419091-99-7
DensityNot reported1.015 g/mL (25°C)Not reported
Water SolubilityLikely low<0.1 g/100 mLNot reported

The compound’s logP (octanol-water partition coefficient) is estimated at 1.88, suggesting moderate lipophilicity . Its polar surface area (PSA) of 57.85 Ų indicates significant polarity, likely influencing solubility in aprotic solvents .

Synthesis and Production Pathways

Historical Context and Modern Approaches

  • Nitroamination of Benzylamine:
    Reaction of benzylamine with nitrating agents (e.g., HNO₃/H₂SO₄) yields benzyl-nitro-amine (C₇H₈N₂O₂) .

  • Cyanamide Coupling:
    Subsequent treatment with cyanating agents (e.g., trichloroacetonitrile) introduces the cyanamide group, forming benzyl(nitro)cyanamide .

This two-step process aligns with methodologies described in cyanamide research, though direct experimental validation remains undocumented in open literature .

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring nitro group attachment at the benzyl position without side reactions.

  • Stability of Intermediates: Nitroamines like benzyl-nitro-amine are thermally sensitive, requiring low-temperature conditions .

  • Purification: Separation from byproducts (e.g., unreacted benzylamine) demands chromatographic techniques or recrystallization.

Reactivity and Functional Utility

Chemical Behavior

Benzyl(nitro)cyanamide’s reactivity is governed by its functional groups:

  • Cyanamide Group: Participates in cycloadditions, forming heterocycles like triazoles or tetrazoles under catalytic conditions.

  • Nitro Group: Acts as an electron-withdrawing group, directing electrophilic substitution to meta positions in the benzyl ring.

  • Benzyl Moiety: Facilitates π-π interactions in catalytic systems or supramolecular assemblies.

Future Directions and Research Gaps

Unresolved Questions

  • Synthetic Optimization: Scalable routes using non-toxic cyanating agents remain unexplored.

  • Biological Activity: Screening for antimicrobial or anticancer properties could unlock therapeutic applications.

  • Environmental Impact: Degradation pathways and ecotoxicity data are critical for industrial adoption.

Emerging Methodologies

Advances in flow chemistry or electrochemical synthesis may address current limitations in yield and safety . For example, in situ generation of cyanating agents via CO₂ activation could mitigate reliance on hazardous reagents .

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